molecular formula C8H15N3O B13250779 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B13250779
M. Wt: 169.22 g/mol
InChI Key: DPDGWAPICYFNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C8H15N3O. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the tert-butyl group and the oxadiazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine

InChI

InChI=1S/C8H15N3O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,9H2,1-4H3

InChI Key

DPDGWAPICYFNTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.